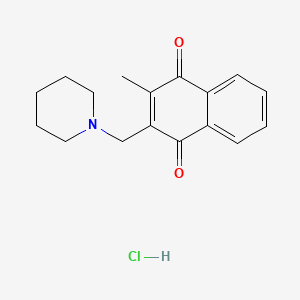
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AK-135 is a derivative of 1,4-naphthoquinone (Menadione). AK-135 has been shown to restore the electron flow in defective respiratory chain (hypoxia or rotenone) systems more effectively than Menadione.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Analysis
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride and its derivatives have been synthesized through various methods. Oliveira et al. (2002) synthesized new enamine derivatives of lapachol, a natural 2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphthalenedione, including derivatives with piperidine. They used NMR analysis, including 2D experiments, to establish the product structures and evaluated their biological activities against Artemia salina, Aedes aegypti, and cytotoxicity using A549 human breast cells (Oliveira et al., 2002).
Chemical and Optical Properties
The chemical and optical properties of various derivatives of 2-methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride have been a subject of study. For instance, Yotsumoto et al. (2014) synthesized novel compounds like 2-methyl-3-(2-chlorophenylthio)-1,4-naphthalenedione and noticed that the solid-state color of these compounds changed according to the position of the chloro group in the phenylthio ring (Yotsumoto et al., 2014).
In a similar vein, Akiyama et al. (2016) reported on the solvatochromic property switching of a naphthoquinone pigment, 2-methyl-3-(4- or 2-methylphenylthio)-1,4-naphthalenedione. They discovered that in the solid state, the position of the methyl group in the pigment imparted a range of characteristic colors. In the solution state, the 2-Me-substituted pigment exhibited solvatochromism, and this solvatochromic character was the opposite of that exhibited by the 2-OH-substituted pigment (Akiyama et al., 2016).
Biological Applications and Reactions
Antibacterial and Antifungal Applications
Figueredo et al. (2020) investigated the pharmacological properties of derivatives of lapachol and nor-lapachol. Using computational prediction models and in vitro tests, they evaluated the antibacterial and modulatory activity of these compounds against bacterial ATCC strains and clinical isolates. They suggested that the combination of these substances with aminoglycosides might be a therapeutic alternative to bacterial resistance and the reduction of side effects (Figueredo et al., 2020).
Synthesis and Evaluation of Radioligands
Matarrese et al. (2000) discussed the synthesis and in vivo evaluation of 3-[11C]methyl-(3-methoxy-naphthalen)-2-yl-(1-benzyl-piperidin)-4-yl-acetate (SB-235753), a putative Dopamine D4 receptors antagonist for PET. Although they concluded that [11C]SB-235753 might not be a suitable tracer for dopamine D4 receptor studies with PET, the research offers insight into the synthesis process and biological evaluation of such compounds (Matarrese et al., 2000).
Propiedades
Número CAS |
75397-64-7 |
|---|---|
Nombre del producto |
2-Methyl-3-(1-piperidinylmethyl)-1,4-naphthalenedione hydrochloride |
Fórmula molecular |
C17H20ClNO2 |
Peso molecular |
305.8 g/mol |
Nombre IUPAC |
2-methyl-3-(piperidin-1-ylmethyl)naphthalene-1,4-dione;hydrochloride |
InChI |
InChI=1S/C17H19NO2.ClH/c1-12-15(11-18-9-5-2-6-10-18)17(20)14-8-4-3-7-13(14)16(12)19;/h3-4,7-8H,2,5-6,9-11H2,1H3;1H |
Clave InChI |
XSNCPTIVNGCGBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
SMILES canónico |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CN3CCCCC3.Cl |
Apariencia |
Solid powder |
Otros números CAS |
75397-64-7 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AK 135, AK-135, AK135 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



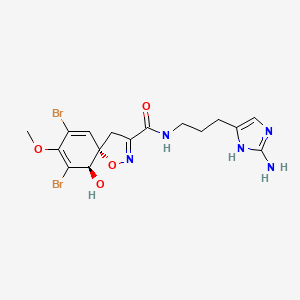
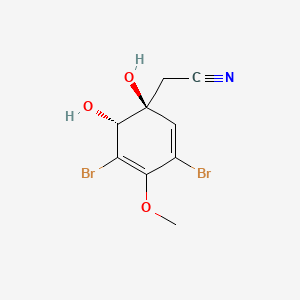
![3-(1-benzofuran-2-carbonyl)-1-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-thiophen-2-yl-2H-pyrrol-5-one](/img/structure/B1664398.png)

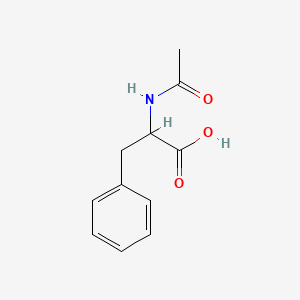
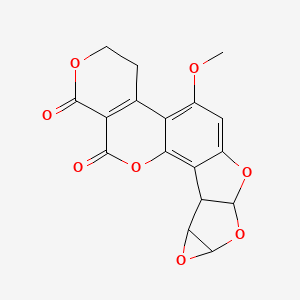
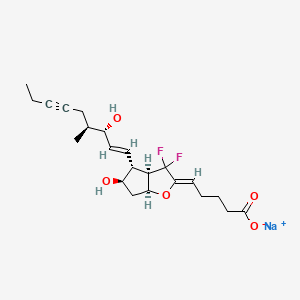
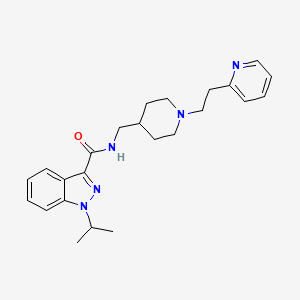
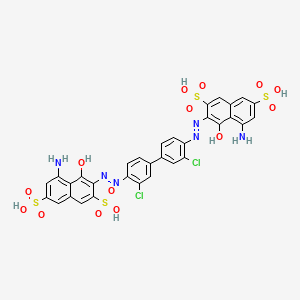
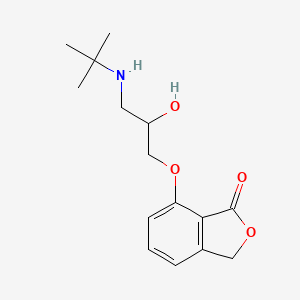
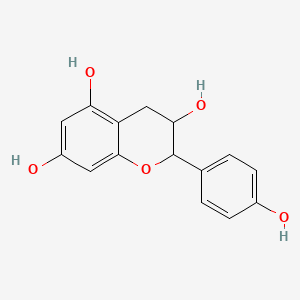
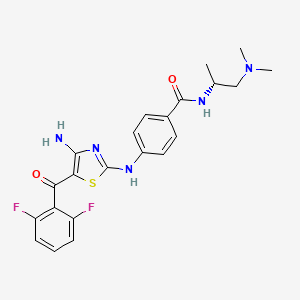
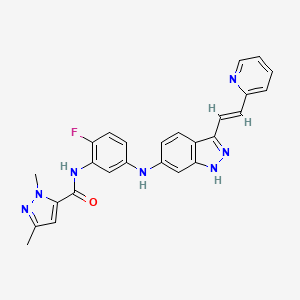
![2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B1664416.png)